molecular formula C11H12Cl2N2O B3996177 2,2-dichloro-1-methyl-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide CAS No. 299921-17-8

2,2-dichloro-1-methyl-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide

Cat. No.: B3996177
CAS No.: 299921-17-8
M. Wt: 259.13 g/mol
InChI Key: JNJHDLXJPRQIIA-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-methyl-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide (CAS 299921-17-8) is a cyclopropane-derived carboxamide of interest in scientific research. It features a dichlorinated cyclopropane core and a 5-methylpyridin-2-yl group linked by an amide bond. This structure confers unique physicochemical properties, including high lipophilicity (logP ≈ 3.2) and moderate stability under ambient conditions . This compound serves as a valuable building block in medicinal chemistry and chemical biology for the synthesis of more complex molecules . Research into structurally related cyclopropane carboxamide derivatives suggests potential for biological activity, with some analogs investigated for their role as calcium or sodium channel blockers . Such compounds are studied for various applications, including the investigation of neurological targets and the development of agents for conditions such as pain, epilepsy, and sleep disorders . The compound is provided for research purposes only. It is not approved for human or veterinary use.

Properties

IUPAC Name

2,2-dichloro-1-methyl-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O/c1-7-3-4-8(14-5-7)15-9(16)10(2)6-11(10,12)13/h3-5H,6H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJHDLXJPRQIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2(CC2(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901158140
Record name 2,2-Dichloro-1-methyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299921-17-8
Record name 2,2-Dichloro-1-methyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299921-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dichloro-1-methyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-1-methyl-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclopropanation of an appropriate alkene followed by chlorination and subsequent amide formation. The reaction conditions often involve the use of strong bases, chlorinating agents, and amide coupling reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-1-methyl-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2,2-dichloro-1-methyl-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dichloro-1-methyl-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituents on the cyclopropane ring or the pyridine moiety. Key comparisons include:

Compound Name Cyclopropane Substituents Pyridine Substituents Molecular Weight (g/mol) logP Stability Notes
Target Compound 2,2-dichloro, 1-methyl 5-methyl 289.14 3.2 Stable at 25°C; hydrolyzes at pH <3
2,2-Dichloro-1-methylcyclopropane-1-carboxamide 2,2-dichloro, 1-methyl None 202.05 2.1 Higher water solubility
N-(Pyridin-2-yl)cyclopropane-1-carboxamide None None 177.20 1.4 Rapid hydrolysis in acidic media
2,2-Difluoro-1-methyl-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide 2,2-difluoro, 1-methyl 5-methyl 271.24 2.8 Enhanced thermal stability

Key Findings :

  • Halogen Effects : Replacement of chlorine with fluorine (e.g., 2,2-difluoro analog) reduces logP by ~0.4 units but improves thermal stability, likely due to stronger C-F bonds .
  • Amide Linker : The carboxamide group enhances hydrogen-bonding capacity, improving target binding affinity relative to ester-linked analogs.

Methodological Considerations

Comparative studies of structurally related compounds often employ lumping strategies , where analogs with shared functional groups are grouped to predict collective behavior (e.g., environmental persistence or metabolic pathways) . For instance, cyclopropane carboxamides with halogen substituents may be treated as a single class in pharmacokinetic models, though this approach risks oversimplifying substituent-specific effects.

Biological Activity

2,2-Dichloro-1-methyl-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide is a cyclopropane derivative with significant implications in medicinal chemistry. This compound is characterized by its unique structural features, including a dichloromethyl group and a pyridine moiety, which suggest potential biological activities. Its molecular formula is C12H12Cl2N2OC_{12}H_{12}Cl_{2}N_{2}O with a molecular weight of approximately 269.14 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that require specific reagents and controlled conditions. Common solvents include dichloromethane and dimethylformamide, and careful attention to temperature and reaction time is crucial for optimizing yield and purity.

Research indicates that 2,2-dichloro-1-methyl-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide may act on biological targets such as receptors or enzymes. Compounds with similar structures have shown activity as orexin receptor antagonists, which play roles in regulating sleep and appetite. The binding affinity and selectivity towards these targets can be significantly influenced by modifications in the molecular structure.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The exact mechanisms remain to be fully elucidated, but the presence of the pyridine ring may contribute to its bioactivity.

Anticancer Potential

Research has indicated that compounds structurally related to 2,2-dichloro-1-methyl-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide can exhibit anticancer activity. For instance, modifications in similar compounds have shown promising results against various cancer cell lines, indicating a potential pathway for drug development targeting specific malignancies.

Case Studies

Recent investigations into the biological activity of cyclopropane derivatives have highlighted their potential therapeutic applications:

  • Study on Orexin Receptor Antagonism :
    • A study demonstrated that certain cyclopropane derivatives could effectively inhibit orexin receptors, leading to decreased appetite and altered sleep patterns in animal models.
  • Anticancer Activity :
    • In vitro assays showed that related compounds exhibited IC50 values ranging from 0.126 µM to 17.02 µM against different cancer cell lines, suggesting a significant therapeutic window for further development.

Data Table: Summary of Biological Activities

Activity Type Mechanism/Target IC50/Effect Reference
AntimicrobialBacterial growth inhibitionVaries by strain
Orexin receptorAppetite regulationEffective inhibition observed
Cancer cell linesCell proliferation inhibitionIC50 = 0.126 µM (MDA-MB-231)

Q & A

Basic: What are the critical parameters for optimizing the synthesis of cyclopropane-carboxamide derivatives like 2,2-dichloro-1-methyl-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide?

Methodological Answer:
Synthesis optimization requires precise control of:

  • Temperature : Cyclopropane ring formation often requires low temperatures (e.g., 0–5°C) to prevent side reactions like ring-opening .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Transition-metal catalysts (e.g., Pd or Cu) may accelerate cross-coupling steps for pyridinyl substituents .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column is recommended for isolating high-purity products (>98%) .

Table 1 : Example Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temp.0–5°CPrevents decomposition
SolventDMF85% yield, 95% purity
Catalyst Loading5 mol% Pd(OAc)₂90% coupling efficiency

Basic: How can researchers characterize the structural integrity of this compound and confirm its stereochemistry?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies cyclopropane ring protons (δ 1.2–2.5 ppm) and pyridinyl aromatic protons (δ 7.5–8.5 ppm). NOESY confirms spatial proximity of substituents .
  • Infrared (IR) Spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and cyclopropane C-Cl stretches (~750 cm⁻¹) validate functional groups .
  • X-ray Crystallography : Resolves absolute stereochemistry, particularly for cyclopropane ring substituents .

Advanced: How do structural modifications (e.g., halogen substitution) impact the biological activity of cyclopropane-carboxamide analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Halogen Effects : Replacing Cl with F (e.g., in analogs) reduces anti-inflammatory potency but improves metabolic stability .
    • Pyridinyl Substitution : 5-Methylpyridin-2-yl groups enhance target binding affinity compared to unsubstituted pyridines due to hydrophobic interactions .

Table 2 : Biological Activity of Structural Analogs (Example Data)

Compound ModificationIC₅₀ (NO Inhibition)Cell Viability at 1000 μM
2,2-Dichloro (Parent)1.2 μM98%
2-Fluoro Analog3.5 μM95%
4-Bromo-2-methoxyphenyl0.4 μM85%

Advanced: How can quantitative structure-activity relationship (QSAR) models guide the design of derivatives with improved potency?

Methodological Answer:

  • Descriptor Selection : Use electronic (e.g., Hammett σ) and steric (e.g., Taft Es) parameters to correlate substituent effects with activity .
  • Machine Learning : Train models on datasets (e.g., IC₅₀ values from ) to predict bioactivity of virtual libraries.
  • Validation : Cross-validate with experimental data; prioritize derivatives with predicted IC₅₀ < 1 μM for synthesis .

Advanced: How should researchers resolve contradictions between in vitro potency and cytotoxicity data?

Methodological Answer:

  • Case Study : In , N-(4-bromo-2-methoxyphenyl) analogs showed high potency (IC₅₀ = 0.4 μM) but reduced cell viability (85% at 1000 μM).
  • Mitigation Strategies :
    • Dose Optimization : Test lower concentrations (e.g., 10–100 μM) to balance efficacy and safety.
    • Prodrug Design : Mask toxic functional groups (e.g., esterify carboxylates) to improve tolerability .

Basic: What experimental approaches are used to assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Assays : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
  • Microsomal Stability : Use liver microsomes to predict metabolic clearance; half-life >60 min suggests suitability for in vivo studies .

Advanced: What mechanistic insights can kinetic studies provide for cyclopropane-carboxamide reactions?

Methodological Answer:

  • Kinetic Profiling : Use stopped-flow spectroscopy to measure cyclopropane ring-opening rates under acidic conditions (relevant to drug release in lysosomes) .
  • Isotope Labeling : ¹⁸O tracing in amide hydrolysis elucidates reaction pathways (e.g., nucleophilic attack vs. acid-catalyzed mechanisms) .

Advanced: How can researchers leverage structural analogs to identify off-target effects?

Methodological Answer:

  • Target Paneling : Screen against a panel of 50+ kinases or GPCRs to identify unintended interactions .
  • Cryo-EM/Co-crystallization : Resolve binding modes with non-target proteins (e.g., serum albumin) to predict pharmacokinetic issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dichloro-1-methyl-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide
Reactant of Route 2
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2,2-dichloro-1-methyl-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide

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